molecular formula C17H10O5 B2670147 (2-Formylphenyl) 2-oxochromene-3-carboxylate CAS No. 301675-20-7

(2-Formylphenyl) 2-oxochromene-3-carboxylate

Cat. No.: B2670147
CAS No.: 301675-20-7
M. Wt: 294.262
InChI Key: BFUMFYWCSINICO-UHFFFAOYSA-N
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Description

(2-Formylphenyl) 2-oxochromene-3-carboxylate is a versatile chemical compound known for its intriguing properties. It finds applications in various domains, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Formylphenyl) 2-oxochromene-3-carboxylate typically involves the reaction of 2-formylphenylboronic acid with 2-oxochromene-3-carboxylic acid under specific conditions. The reaction is often catalyzed by palladium and requires a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Formylphenyl) 2-oxochromene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 2-(Carboxyphenyl) 2-oxochromene-3-carboxylate.

    Reduction: 2-(Hydroxymethylphenyl) 2-oxochromene-3-carboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Formylphenyl) 2-oxochromene-3-carboxylate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Material Science: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Formylphenyl) 2-oxochromene-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes, influencing reaction pathways and outcomes.

Comparison with Similar Compounds

Similar Compounds

    2-Formylphenylboronic Acid: Shares the formylphenyl moiety but lacks the chromene structure.

    2-Oxochromene-3-carboxylic Acid: Contains the chromene structure but lacks the formylphenyl group.

Uniqueness

This dual functionality makes it a valuable compound in various research fields.

Properties

IUPAC Name

(2-formylphenyl) 2-oxochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O5/c18-10-12-6-2-4-8-15(12)22-17(20)13-9-11-5-1-3-7-14(11)21-16(13)19/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFUMFYWCSINICO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC=C3C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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